molecular formula C8H11N3O B6589061 1-(5-aminopyridin-2-yl)azetidin-3-ol CAS No. 1045335-20-3

1-(5-aminopyridin-2-yl)azetidin-3-ol

Cat. No. B6589061
CAS RN: 1045335-20-3
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminopyridin-2-yl)azetidin-3-ol, also known as 1-APA, is a synthetic molecule of the pyridine family. It is an important intermediate in the synthesis of a variety of drugs and is used as a starting material for the production of some pharmaceuticals. Its primary application is as a catalyst in the synthesis of peptide and peptidomimetic compounds. 1-APA is also used in the synthesis of heterocyclic compounds and in the preparation of other pharmaceuticals.

Mechanism of Action

1-(5-aminopyridin-2-yl)azetidin-3-ol acts as a catalyst in the synthesis of peptide and peptidomimetic compounds. It facilitates the formation of peptide bonds between amino acid side chains. It also catalyzes the formation of heterocyclic rings.
Biochemical and Physiological Effects
1-(5-aminopyridin-2-yl)azetidin-3-ol is not known to have any biochemical or physiological effects. It is used as a catalyst in the synthesis of peptide and peptidomimetic compounds and is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

1-(5-aminopyridin-2-yl)azetidin-3-ol is a relatively inexpensive and easy to obtain compound that can be used in the synthesis of a variety of drugs. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

1-(5-aminopyridin-2-yl)azetidin-3-ol can be used in the synthesis of a variety of heterocyclic compounds and pharmaceuticals. It can also be used as a starting material for the synthesis of peptide and peptidomimetic compounds. It could also be used in the synthesis of other compounds, such as anti-inflammatory agents, anticonvulsants, antipsychotics, and anti-cancer agents. Additionally, 1-(5-aminopyridin-2-yl)azetidin-3-ol could be used in the synthesis of antifungal agents and antiviral agents. Furthermore, 1-(5-aminopyridin-2-yl)azetidin-3-ol could be used in the synthesis of other compounds, such as dyes, pigments, and fragrances. Finally, 1-(5-aminopyridin-2-yl)azetidin-3-ol could be used in the development of new methods for the synthesis of peptide and peptidomimetic compounds.

Synthesis Methods

1-(5-aminopyridin-2-yl)azetidin-3-ol can be synthesized using various methods, including the reaction of pyridine-2-carboxaldehyde with ethylenediamine. The reaction of ethylenediamine with 2-methoxy-5-nitropyridine in the presence of a base such as sodium hydroxide is another method for synthesizing 1-(5-aminopyridin-2-yl)azetidin-3-ol. The reaction of ethylenediamine with 2-chloro-5-nitropyridine in the presence of a base is also a method for synthesizing 1-(5-aminopyridin-2-yl)azetidin-3-ol.

Scientific Research Applications

1-(5-aminopyridin-2-yl)azetidin-3-ol has been used in the synthesis of a variety of heterocyclic compounds, including peptide and peptidomimetic compounds. It has been used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, antipsychotics, and anti-cancer agents. It has also been used in the synthesis of antifungal agents and antiviral agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-aminopyridin-2-yl)azetidin-3-ol involves the reaction of 5-aminopyridine with epichlorohydrin to form 1-(5-chloro-2-pyridyl)aziridine, which is then reacted with sodium hydroxide to form 1-(5-hydroxy-2-pyridyl)aziridine. This intermediate is then reacted with ethylene oxide to form 1-(5-hydroxy-2-pyridyl)azetidine, which is finally reduced with sodium borohydride to form the desired compound.", "Starting Materials": [ "5-aminopyridine", "epichlorohydrin", "sodium hydroxide", "ethylene oxide", "sodium borohydride" ], "Reaction": [ "5-aminopyridine is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(5-chloro-2-pyridyl)aziridine.", "1-(5-chloro-2-pyridyl)aziridine is then reacted with sodium hydroxide to form 1-(5-hydroxy-2-pyridyl)aziridine.", "1-(5-hydroxy-2-pyridyl)aziridine is then reacted with ethylene oxide to form 1-(5-hydroxy-2-pyridyl)azetidine.", "Finally, 1-(5-hydroxy-2-pyridyl)azetidine is reduced with sodium borohydride to form 1-(5-aminopyridin-2-yl)azetidin-3-ol." ] }

CAS RN

1045335-20-3

Product Name

1-(5-aminopyridin-2-yl)azetidin-3-ol

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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